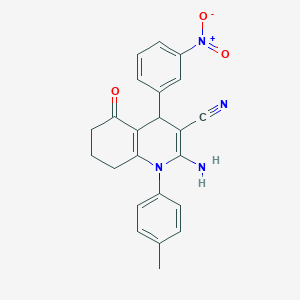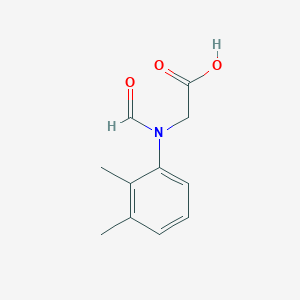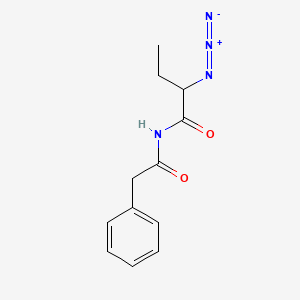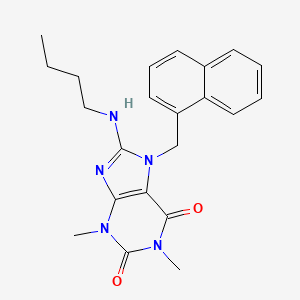
trans-4-Hepten-6-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Hepten-6-ynoic acid: is an organic compound with the molecular formula C7H8O2. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a member of the polyene and polyacetylene family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hepten-6-ynoic acid typically involves the synthesis of its α-acetylenic bromide derivative, which is then used to synthesize vinylpolyacetylenic acids . The improved method for its preparation includes the use of specific reagents and conditions to ensure the desired trans configuration and the presence of both the double and triple bonds .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The process involves careful control of reaction conditions to maintain the integrity of the compound’s structure .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Hepten-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different saturated or unsaturated products.
Substitution: Substitution reactions can occur at the triple bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
Chemistry: trans-4-Hepten-6-ynoic acid is used in the synthesis of vinylpolyacetylenic acids, which are important intermediates in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures have been studied for their potential biological activities .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various polymers and materials with unique properties .
Mécanisme D'action
The mechanism by which trans-4-Hepten-6-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These structural features allow it to interact with different molecular targets and pathways, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Hept-4-en-6-ynoic acid: Similar in structure but with different positional isomers.
5-Hexynoic acid: Contains a triple bond but lacks the double bond present in trans-4-Hepten-6-ynoic acid.
10-Undecynoic acid: A longer carbon chain with a triple bond but no double bond.
Propriétés
Formule moléculaire |
C7H8O2 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(E)-hept-4-en-6-ynoic acid |
InChI |
InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h1,3-4H,5-6H2,(H,8,9)/b4-3+ |
Clé InChI |
YBHANHMRQCTFAO-ONEGZZNKSA-N |
SMILES isomérique |
C#C/C=C/CCC(=O)O |
SMILES canonique |
C#CC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)

![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)
![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)






![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12048933.png)

